N-[(4-Cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide
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Overview
Description
N-[(4-Cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a cyclohexyl group, and a methoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide typically involves multiple stepsThe final step involves the attachment of the methoxybenzamide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process. The scalability of the synthesis is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the sulfur atom or other functional groups.
Reduction: Reduction reactions can modify the triazole ring or other parts of the molecule.
Substitution: Various substitution reactions can occur, particularly at the phenyl or methoxybenzamide moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[(4-Cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[(4-Cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with varying substituents. Examples include:
- N-Benzhydryl-2-([4-cyclohexyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl]sulfanyl)acetamide .
- Ethyl [2-[[[4-cyclohexyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate .
Uniqueness
What sets N-[(4-Cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H29N5O3S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H29N5O3S/c1-33-21-14-12-18(13-15-21)24(32)26-16-22-28-29-25(30(22)20-10-6-3-7-11-20)34-17-23(31)27-19-8-4-2-5-9-19/h2,4-5,8-9,12-15,20H,3,6-7,10-11,16-17H2,1H3,(H,26,32)(H,27,31) |
InChI Key |
ORNRZSMNWQZRCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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